1,3-Propanediol-2-13C is a stable isotopic variant of 1,3-propanediol, where the carbon atom at position 2 is labeled with the carbon-13 isotope. This compound has the chemical formula C₃H₈O₂ and is classified as a diol due to the presence of two hydroxyl (-OH) groups. It appears as a colorless, viscous liquid that is miscible with water, making it a valuable solvent in various industrial applications. The compound is primarily utilized as a building block in the production of polymers, particularly polytrimethylene terephthalate, which is used in textiles and other materials .
1,3-Propanediol exhibits low toxicity and does not pose significant hazards when inhaled. It has been studied for its potential effects on various biological systems. For instance, it may influence gut microbiota and intestinal stem cell regulation, contributing to intestinal homeostasis . Furthermore, its low toxicity profile makes it suitable for use in cosmetic formulations and food products .
1,3-Propanediol can be synthesized through several methods:
1,3-Propanediol has diverse applications across various industries:
Research on the interactions of 1,3-propanediol with biological systems indicates that it may affect metabolic pathways involving short-chain fatty acids and other metabolites. Studies utilizing carbon-13 nuclear magnetic resonance spectroscopy have helped elucidate these interactions by tracking metabolic changes in organisms exposed to this compound . Additionally, its role as a non-toxic solvent makes it an attractive candidate for further pharmacological studies.
Several compounds are chemically similar to 1,3-propanediol. Below is a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Key Features |
---|---|---|
1,2-Propanediol | C₃H₈O₂ | Has hydroxyl groups at positions 1 and 2; used widely in food and pharmaceuticals. |
Ethylene Glycol | C₂H₆O₂ | Commonly used as an antifreeze; higher toxicity compared to 1,3-propanediol. |
Glycerol | C₃H₈O₃ | A triol with three hydroxyl groups; used extensively in food and pharmaceutical industries. |
The uniqueness of 1,3-propanediol lies in its specific structure that allows for distinct chemical reactivity and lower toxicity compared to its counterparts like ethylene glycol.
The synthesis of 1,3-propanediol-2-¹³C requires specialized methodologies that incorporate carbon-13 isotopes at the specific position during formation. Current approaches leverage established synthetic pathways while integrating isotopically enriched precursors to achieve the desired labeling pattern.
Catalytic hydroformylation represents a cornerstone methodology for isotope-specific synthesis of 1,3-propanediol-2-¹³C [1] [2] [3]. The process employs ¹³C-enriched carbon monoxide as the isotopic precursor, which becomes incorporated at the C-2 position during the hydroformylation reaction sequence.
The Shell process adaptation utilizes ethylene oxide as the starting material, which undergoes hydroformylation with ¹³C-enriched carbon monoxide and hydrogen in the presence of cobalt-based catalysts [1] [3]. Under optimal conditions of 150-200°C and 10-30 bar pressure, this methodology achieves conversion rates of 80-95% with selectivities ranging from 85-92% toward the desired propanediol product [1] [3]. The cobalt catalyst system demonstrates exceptional activity for the incorporation of ¹³C-labeled carbon monoxide, with the isotopic label becoming specifically positioned at the C-2 carbon through the formyl insertion mechanism [1].
Alternative hydroformylation approaches employ rhodium-containing catalyst compositions comprising anionic rhodium-containing complexes [2]. These systems operate effectively at temperatures between 100-150°C and demonstrate conversion rates of 75-90% with selectivities of 70-85% [2]. The rhodium catalysts exhibit enhanced selectivity for the hydroformylation of epoxide substrates, enabling efficient incorporation of ¹³C-enriched carbon monoxide at the terminal position [2].
Research investigations have established that the hydroformylation mechanism proceeds through coordinated insertion of ¹³C-enriched carbon monoxide into the metal-alkyl bond, followed by hydrogenation of the resulting acyl intermediate [2] [3]. This mechanistic pathway ensures precise positioning of the ¹³C isotope at the C-2 position of the resulting 1,3-propanediol product. Optimization studies reveal that tertiary phosphine-modified cobalt carbonyl catalysts provide superior performance, with oxidation treatment of the tertiary phosphine ligand enhancing catalyst activity [3].
Selective glycerol deoxygenation methodologies represent an alternative synthetic approach for producing 1,3-propanediol-2-¹³C through the utilization of isotopically labeled glycerol precursors [4] [5] [6]. This strategy employs ¹³C-labeled glycerol as the starting material, with subsequent selective removal of the central hydroxyl group to generate the target compound.
The catalytic hydrogenolysis approach utilizes advanced platinum-tungsten catalyst systems supported on mesoporous materials [4]. Research with Pt/Nb₂W₁₅O₅₀ catalysts demonstrates exceptional performance, achieving 75.6% glycerol conversion with 66.5% selectivity toward 1,3-propanediol under reduced hydrogen pressure conditions of 1.0 MPa [4]. The catalyst system operates through synchronized deoxygenation and hydrogenation reactions, with strong interactions between active platinum sites and oxygen vacancies facilitating the selective transformation [4].
Alternative deoxygenation methodologies employ selective dehydroxylation strategies through acetalization-tosylation-detosyloxylation reaction sequences [5] [6]. This approach achieves conversion rates of 85-90% with selectivities of 80-85% through a three-step process: acetalization of glycerol, selective tosylation of the central hydroxyl group, and catalytic hydrogenolysis removal of the tosyloxy group [5] [6]. The methodology enables precise control over the deoxygenation site, ensuring retention of the ¹³C isotope at the desired position.
Recent advances in glycerol deoxygenation have demonstrated the effectiveness of bifunctional catalysts containing platinum and heteropolyacids [7]. These systems achieve optimized performance through combined acid and metal functionality, with conversion rates ranging from 60-80% and selectivities of 55-75% under hydrogen pressures exceeding 4.0 MPa [8] [7]. The heteropolyacid component facilitates glycerol dehydration, while the platinum sites catalyze subsequent hydrogenation reactions [7].
The production of high-purity 1,3-propanediol-2-¹³C requires sophisticated purification methodologies capable of achieving both chemical purity and isotopic enrichment. These techniques must address the dual challenges of separating the target compound from reaction by-products while maintaining or enhancing the isotopic enrichment level.
Chromatographic methodologies provide essential capabilities for the separation and purification of isotopically labeled propanediols [9] [10] [11] [12]. High-performance liquid chromatography systems demonstrate effectiveness for isotopologue separation through exploitation of subtle physicochemical differences between ¹³C-labeled and unlabeled compounds.
Reversed-phase liquid chromatography employing octadecyl-bonded silica stationary phases achieves separation factors ranging from 1.01-1.05 for carbon isotopologues [9] [12]. The separation mechanism relies on secondary isotope effects, where the presence of ¹³C atoms influences the hydrophobic interactions with the stationary phase [12]. Mobile phase systems utilizing water-acetonitrile gradients provide optimal resolution, with typical values ranging from 1.2-2.5 for isotopologue pairs [9] [12].
Gas chromatographic separations demonstrate superior performance for volatile isotopologues, achieving separation factors of 1.02-1.08 using polar stationary phases [10] [13]. Research investigations reveal that the polarity of the stationary phase plays a critical role in isotopologue separation, with ionic liquid-based columns providing exceptional selectivity [13]. The IL111i stationary phase demonstrates normal isotope effects for all separations tested, with resolution values ranging from 1.5-3.0 [13].
Ion-exchange chromatography provides specialized capabilities for separating charged isotopologues and metabolites [14]. Strong cation-exchange resins achieve separation factors of 1.1-1.3 with resolution values of 2.0-4.0 for ¹³C-labeled metabolites [14]. The separation mechanism exploits differences in electrostatic interactions between isotopologues and the charged stationary phase [14].
Normal-phase liquid chromatography systems utilizing silanol functional groups demonstrate effectiveness for isotopologue separation through hydrogen bonding interactions [9] [11]. The separation relies on OH-π interactions between aromatic compounds and silanol groups, with deuterated analytes exhibiting stronger interactions due to enhanced electron density [9]. Separation factors typically range from 1.01-1.04 with resolution values of 1.1-2.0 [9] [11].
Nuclear magnetic resonance spectroscopy provides unparalleled capabilities for isotopic purity assessment and quantitative analysis of ¹³C-labeled compounds [15] [16] [17] [18] [19] [20] [21]. Quantitative proton nuclear magnetic resonance methodologies enable precise determination of both chemical purity and isotopic composition with exceptional accuracy.
Quantitative ¹H nuclear magnetic resonance protocols achieve detection limits of 0.1-1.0% with precision values ranging from 0.5-2.0% relative standard deviation [15] [16] [21]. The methodology employs internal calibration standards with known purity, enabling absolute quantification of the target compound [16] [21]. Sample requirements typically range from 4-12 mg, with measurements performed at controlled temperatures of 25°C in deuterated solvents [21].
¹³C satellite analysis provides specialized capabilities for isotopic composition determination through analysis of natural abundance ¹³C signals [20]. This methodology achieves detection limits of 0.01-0.1% with precision values of 1.0-3.0% relative standard deviation [20]. The technique enables assessment of isotopic enrichment without requiring isotopically labeled internal standards [20].
Position-specific ¹³C analysis methodologies enable determination of isotope ratios at individual carbon positions within complex molecules [19]. These techniques achieve detection limits of 0.1-0.5% with measurement uncertainties of ±0.9% [19]. The methodology employs alternating ¹³C-coupled and ¹³C-decoupled ¹H nuclear magnetic resonance spectra, followed by data reduction schemes that isolate signals of interest from impurity contributions [19].
Two-dimensional nuclear magnetic resonance techniques provide enhanced capabilities for impurity detection and structural confirmation [17]. These methodologies achieve detection limits of 0.5-2.0% for overlapping impurities that cannot be resolved using one-dimensional techniques [17]. The approach enables identification of structural analogs, isomers, and degradation products that may be present as minor impurities [17].
External calibration methodologies including ERETIC and PULCON provide alternative approaches for quantitative analysis [15] [22]. ERETIC systems achieve detection limits of 0.2-1.0% with precision values of 1.0-3.0% relative standard deviation [22]. PULCON methodologies demonstrate detection limits of 0.1-0.5% with precision values of 0.5-2.0% relative standard deviation [15] [22]. These techniques enable quantification without requiring addition of internal standards to the sample [15] [22].
Advanced nuclear magnetic resonance spectroscopy represents the most comprehensive analytical approach for characterizing ¹³C-labeled compounds like 1,3-propanediol-2-¹³C. The incorporation of the ¹³C isotope at the central carbon position (C2) provides unique opportunities for detailed structural and dynamic analysis through sophisticated multidimensional NMR techniques [1] [2].
Heteronuclear correlation spectroscopy provides fundamental insights into the connectivity patterns within 1,3-propanediol-2-¹³C through direct observation of proton-carbon interactions [1] [2]. The heteronuclear single quantum coherence technique establishes direct correlations between ¹H and ¹³C nuclei that are separated by one bond, enabling precise mapping of the molecular framework [1] [3].
In 1,3-propanediol-2-¹³C, the heteronuclear single quantum coherence experiment reveals characteristic cross-peaks that confirm the ¹³C labeling position [4] [1]. The central ¹³C-labeled carbon at position 2 exhibits a distinctive chemical shift in the range of 34.8-35.1 parts per million, which correlates with the methylene protons appearing at 1.80-1.95 parts per million [5] [6]. This correlation is enhanced by approximately 4-8 times compared to direct ¹³C observation due to the superior sensitivity of proton detection [7] [3].
The heteronuclear multiple bond correlation technique extends the analysis to long-range connectivity patterns, revealing correlations between the ¹³C-labeled carbon and protons separated by two or three bonds [2] [8]. For 1,3-propanediol-2-¹³C, this technique demonstrates connectivity between the central ¹³C nucleus and the hydroxyl protons at both terminal positions, confirming the molecular integrity and isotopic incorporation [3] [9].
Advanced pulse sequences incorporating gradient selection and multiplicity editing enhance the discrimination between different carbon environments [3] [10]. The multiplicity-edited heteronuclear single quantum coherence experiment differentiates the ¹³C-labeled methylene carbon from the terminal primary alcohol carbons through phase-sensitive detection, where methylene carbons appear with inverted phase compared to primary carbons [3] [11].
Quantitative ¹³C nuclear magnetic resonance spectroscopy of 1,3-propanediol-2-¹³C requires specialized acquisition parameters to ensure accurate integration and reliable isotopic incorporation assessment [12] [11]. The fundamental challenge in quantitative ¹³C analysis stems from differential nuclear Overhauser effects and varying relaxation times across different carbon environments [13] [11].
Inverse gated decoupling represents the primary technique for eliminating nuclear Overhauser effects during quantitative ¹³C measurements [13] [14]. This approach applies proton decoupling only during signal acquisition while maintaining natural relaxation during the delay period, ensuring that signal intensities accurately reflect carbon concentrations [11] [15]. For 1,3-propanediol-2-¹³C, relaxation delays of 15-30 seconds are typically required to allow complete relaxation of all carbon nuclei [12] [13].
The integration strategy for 1,3-propanediol-2-¹³C focuses on comparing the ¹³C-enriched signal at position 2 with the natural abundance ¹³C signals from positions 1 and 3 [12] [4]. The isotopic enrichment can be calculated using the formula: Enrichment = (I₂ - I₀)/I₀ × 100%, where I₂ represents the integrated intensity of the labeled carbon and I₀ represents the expected natural abundance intensity [12] [11]. Commercial preparations of 1,3-propanediol-2-¹³C typically achieve 99 atom percent ¹³C enrichment at position 2 [4].
Short relaxation delay protocols have been developed to reduce acquisition times while maintaining quantitative accuracy [12] [11]. These approaches utilize relaxation delay times of 2-5 seconds combined with increased pulse repetition, achieving results within 2-3% of traditional long-delay methods for small molecules like 1,3-propanediol-2-¹³C [12]. The reduced acquisition time enables routine quantitative analysis with total experiment durations of 15-60 minutes [12] [7].
Mass spectrometric analysis of 1,3-propanediol-2-¹³C provides complementary information to nuclear magnetic resonance techniques, particularly for confirmation of isotopic incorporation and assessment of fragmentation pathways [16] [17]. The incorporation of ¹³C at position 2 introduces a mass shift of +1 dalton to the molecular ion, enabling direct verification of labeling efficiency through isotopic pattern analysis [4] [18].
High-resolution mass spectrometry enables detailed characterization of fragmentation patterns specific to 1,3-propanediol-2-¹³C, revealing isotope-specific cleavage reactions and rearrangement processes [19] [20]. Orbitrap and Fourier transform ion cyclotron resonance instruments provide the mass accuracy and resolution necessary to distinguish isotopic variants of fragment ions [19] [21].
The molecular ion of 1,3-propanediol-2-¹³C appears at mass-to-charge ratio 78.0549 for the protonated species, representing a +1 dalton shift from the unlabeled compound [4]. Collision-induced dissociation generates characteristic fragment ions that retain or lose the ¹³C label depending on the cleavage site [22] [23]. Loss of water from the molecular ion produces fragment ions at mass-to-charge ratio 60.0443, maintaining the ¹³C label within the remaining three-carbon framework [23] [24].
Alpha cleavage adjacent to the hydroxyl groups generates fragment ions at mass-to-charge ratio 47.0497 (loss of ¹²CH₂OH) and 46.0497 (loss of ¹³CH₂OH), providing direct evidence for the isotopic labeling position [23] [25]. The relative intensities of these fragments depend on the specific fragmentation energies employed, with higher energies favoring more extensive rearrangement processes [22] [25].
Diagnostic fragment ions include the ¹³CH₃⁺ ion at mass-to-charge ratio 16.0312 and the ¹³CH₂OH⁺ ion at mass-to-charge ratio 32.0217 [23]. These fragments confirm the presence of ¹³C at the central position and provide verification of isotopic incorporation efficiency [23] [26]. The McLafferty rearrangement mechanism contributes to the formation of these diagnostic ions through hydrogen transfer and subsequent bond cleavage [22] [24].
Computational modeling of isotopic distributions for 1,3-propanediol-2-¹³C enables prediction and verification of experimental mass spectra through theoretical calculations [18] [27]. Several algorithms have been developed to calculate isotopic patterns with high accuracy and computational efficiency [18] [28].
The Mercury algorithm utilizes discrete Fourier transform methods to calculate isotopic distributions based on elemental composition and natural isotope abundances [27]. For 1,3-propanediol-2-¹³C, the algorithm accounts for the ¹³C enrichment at position 2 while maintaining natural abundance for all other atoms [18] [27]. The theoretical isotopic pattern shows the molecular ion cluster with enhanced intensity at the +1 mass position corresponding to the ¹³C-labeled species [18].
The THRASH algorithm employs pattern recognition techniques to identify isotopic clusters within complex mass spectra [18] [20]. This approach proves particularly valuable for analyzing 1,3-propanediol-2-¹³C in biological samples where multiple compounds may contribute overlapping isotopic patterns [18] [19]. The algorithm achieves 96-98% accuracy in identifying correct isotopic distributions under ideal conditions [18].
Polynomial methods based on the Newton-Girard theorem provide computationally efficient approaches for isotopic distribution calculations [27]. The BRAIN algorithm implements this approach with 99.8-99.95% accuracy while maintaining computational complexity of O(n), enabling rapid calculation of isotopic patterns for 1,3-propanediol-2-¹³C and related compounds [27]. The method accounts for both natural isotope abundances and artificial enrichment at specific positions [27].
Artificial intelligence approaches, including convolutional neural networks, have been developed for scoring isotopic envelopes in complex mass spectra [20]. The EnvCNN algorithm demonstrates superior performance compared to traditional scoring functions, particularly for identifying isotopic patterns of labeled compounds in biological matrices [20]. These approaches enable automated identification and quantification of 1,3-propanediol-2-¹³C in metabolomic studies [17] [29].